NMR Spectral Simplification: Single-Site vs. Uniform Labeling
In NMR analysis of a 36-nucleotide D5 ribozyme RNA, site-specifically labeled nucleotides (incorporating 13C at C1' and C5' positions) produced spectra with significantly higher signal-to-noise ratio compared to uniformly 13C/15N-labeled nucleotides. The site-specific labeling approach eliminates extensive 13C–13C scalar coupling within the nitrogenous base and ribose ring, yielding less crowded and more resolved NMR spectra [1]. While this study used nucleotides labeled at both C1' and C5', the underlying principle directly applies to guanosine-1'-13C monohydrate: the single-site 1'-13C enrichment provides analogous spectral simplification benefits relative to uniformly labeled guanosine-13C10. Accurate relaxation rates can be obtained from site-specifically labeled samples without requiring constant-time or band-selective decoupled NMR experiments [1].
| Evidence Dimension | NMR spectral resolution and signal-to-noise ratio |
|---|---|
| Target Compound Data | Site-specifically labeled nucleotides (C1'/C5' 13C): higher signal-to-noise ratio, less crowded spectra |
| Comparator Or Baseline | Uniformly 13C/15N-labeled nucleotides: extensive 13C–13C coupling, crowded spectra, lower S/N |
| Quantified Difference | Not numerically quantified in primary source; qualitative improvement in spectral resolution reported |
| Conditions | 36-nt D5 ribozyme RNA synthesized from site-specifically vs. uniformly labeled nucleotides; NMR binding and relaxation studies |
Why This Matters
For NMR structural biologists, the spectral simplification conferred by single-site 1'-13C labeling reduces data acquisition time and improves assignment accuracy, directly impacting experimental throughput and structural confidence.
- [1] Dayie, T. et al. (2011). Biomass production of site selective 13C/15N nucleotides using wild type and a transketolase E. coli mutant for labeling RNA for high resolution NMR. Journal of Biomolecular NMR, 52(2):103–114. View Source
